Déphospho-CoA

Vue d'ensemble

Description

Le Déphospho Coenzyme A est un intermédiaire crucial dans la biosynthèse du Coenzyme A, un cofacteur essentiel impliqué dans de nombreuses réactions biochimiques. Le Coenzyme A joue un rôle vital dans le métabolisme des glucides, des lipides et des protéines en agissant comme transporteur de groupe acyle et groupe activateur de carbonyle. Le Déphospho Coenzyme A est synthétisé à partir de l'acide pantothénique (vitamine B5), de la L-cystéine et de nucléotides puriques ou pyrimidiques par une série de réactions enzymatiques .

Applications De Recherche Scientifique

Dephospho Coenzyme A has several scientific research applications:

Biochemistry: It is used to study the biosynthesis and regulation of Coenzyme A in various organisms.

Molecular Biology: Dephospho Coenzyme A is utilized in the investigation of metabolic pathways and enzyme kinetics.

Medicine: Research on dephospho Coenzyme A contributes to the development of therapeutic agents targeting Coenzyme A biosynthesis in pathogenic organisms

Mécanisme D'action

Target of Action

Dephospho-CoA primarily targets the enzyme Dephospho-CoA kinase (DPCK) . DPCK is essential for the major life cycle development stages of certain organisms, such as the malaria parasite Plasmodium falciparum . It catalyzes the ATP-dependent phosphorylation of Dephospho-CoA, the final step in coenzyme A (CoA) biosynthesis .

Mode of Action

Dephospho-CoA interacts with its target, DPCK, in a process that involves the transfer of a phosphate group from ATP to Dephospho-CoA . This reaction results in the formation of CoA and ADP . The interaction between Dephospho-CoA and DPCK is crucial for the synthesis of CoA, an essential cofactor for numerous cellular reactions .

Biochemical Pathways

Dephospho-CoA is involved in the CoA biosynthesis pathway . This pathway consists of several enzymatic reactions, with DPCK catalyzing the final step . CoA, the product of this pathway, is an essential cofactor for numerous cellular reactions. It plays a central role in various metabolic and signaling pathways, mediating the citric acid cycle, the synthesis of amino acids and fatty acids, and the degradation of fatty acids .

Pharmacokinetics

It’s known that the enzyme dpck plays a crucial role in the metabolism of dephospho-coa, converting it into coa . The impact of these properties on the bioavailability of Dephospho-CoA remains to be elucidated.

Result of Action

The action of Dephospho-CoA results in the production of CoA, a vital molecule involved in numerous cellular reactions . CoA serves as a carrier of acyl groups in enzymatic acyl transfer reactions. It’s involved in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . The production of CoA is therefore essential for various metabolic processes within the cell.

Action Environment

The action of Dephospho-CoA can be influenced by various environmental factors. For instance, in the context of the malaria parasite Plasmodium falciparum, the CoA biosynthesis pathway, which involves the action of Dephospho-CoA, is essential for the parasite’s life cycle . Therefore, the environment within the host organism can significantly influence the action and efficacy of Dephospho-CoA.

Analyse Biochimique

Biochemical Properties

Dephospho-CoA plays a vital role in biochemical reactions as a precursor to CoA. It interacts with various enzymes, proteins, and biomolecules. One of the key enzymes involved is dephospho-CoA kinase (DPCK), which catalyzes the ATP-dependent phosphorylation of dephospho-CoA to CoA . This reaction is crucial for maintaining adequate levels of CoA in cells. Additionally, dephospho-CoA interacts with phosphopantetheine adenylyltransferase (PPAT), which catalyzes the formation of dephospho-CoA from 4’-phosphopantetheine . These interactions highlight the importance of dephospho-CoA in CoA biosynthesis.

Cellular Effects

Dephospho-CoA influences various cellular processes by contributing to the synthesis of CoA. CoA is involved in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism . The presence of dephospho-CoA ensures the continuous production of CoA, which is essential for energy production and cellular metabolism. Additionally, CoA and its derivatives play a role in regulating gene expression and cell signaling pathways . Therefore, dephospho-CoA indirectly affects these cellular processes by maintaining CoA levels.

Molecular Mechanism

The molecular mechanism of dephospho-CoA involves its phosphorylation by dephospho-CoA kinase (DPCK) to form CoA . This reaction is ATP-dependent and occurs at the 3’-hydroxyl group of dephospho-CoA . The resulting CoA then participates in various biochemical reactions, including the formation of thioester bonds with carbonyl compounds. These thioester bonds are crucial for the activation and transfer of acyl groups in metabolic pathways . The regulation of CoA levels by dephospho-CoA ensures the proper functioning of these metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of dephospho-CoA are important factors to consider. Dephospho-CoA is relatively stable under physiological conditions, but its degradation can occur over time . Studies have shown that the activity of dephospho-CoA kinase (DPCK) can be influenced by various factors, including temperature and pH . Long-term effects of dephospho-CoA on cellular function have been observed in in vitro and in vivo studies, where changes in CoA levels can impact cellular metabolism and growth .

Dosage Effects in Animal Models

The effects of dephospho-CoA vary with different dosages in animal models. Studies have shown that low doses of dephospho-CoA can enhance CoA biosynthesis and improve metabolic function . High doses of dephospho-CoA may lead to toxic effects and disrupt cellular metabolism . Threshold effects have been observed, where a certain dosage is required to achieve optimal CoA levels without causing adverse effects . These findings highlight the importance of dosage regulation in the use of dephospho-CoA in therapeutic applications.

Metabolic Pathways

Dephospho-CoA is involved in several metabolic pathways, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of neurotransmitters . It interacts with enzymes such as dephospho-CoA kinase (DPCK) and phosphopantetheine adenylyltransferase (PPAT) to ensure the continuous production of CoA . The presence of dephospho-CoA is essential for maintaining metabolic flux and regulating metabolite levels in these pathways .

Transport and Distribution

The transport and distribution of dephospho-CoA within cells and tissues are facilitated by specific transporters and binding proteins . Dephospho-CoA is transported into cells via membrane transporters and is distributed to various cellular compartments, including the cytosol and mitochondria . The localization and accumulation of dephospho-CoA are crucial for its role in CoA biosynthesis and metabolic regulation .

Subcellular Localization

Dephospho-CoA is localized in various subcellular compartments, including the cytosol and mitochondria . The subcellular localization of dephospho-CoA is regulated by targeting signals and post-translational modifications . These signals direct dephospho-CoA to specific compartments, where it participates in CoA biosynthesis and other metabolic processes . The proper localization of dephospho-CoA is essential for its activity and function in cellular metabolism.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Déphospho Coenzyme A est synthétisé par une voie enzymatique en plusieurs étapes. Les étapes clés comprennent la phosphorylation de l'acide pantothénique pour former le 4’-phosphopantothénate, suivie de la condensation avec la L-cystéine pour produire la 4’-phosphopantothénoylcystéine. Cet intermédiaire est ensuite décarboxylé pour former la 4’-phosphopantéthéine, qui est ensuite adénylée pour produire le Déphospho Coenzyme A .

Méthodes de production industrielle : La production industrielle de Déphospho Coenzyme A implique l'utilisation de micro-organismes recombinants conçus pour surexprimer les enzymes nécessaires à sa biosynthèse. Ces micro-organismes sont cultivés dans des bioréacteurs dans des conditions contrôlées pour optimiser le rendement en Déphospho Coenzyme A. Le produit est ensuite purifié à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : Le Déphospho Coenzyme A subit diverses réactions biochimiques, notamment la phosphorylation, l'adénylation et l'acylation. La réaction la plus importante est sa phosphorylation par la kinase de Déphospho Coenzyme A pour former le Coenzyme A .

Réactifs et conditions courants :

Phosphorylation : L'ATP et la kinase de Déphospho Coenzyme A sont nécessaires pour la réaction de phosphorylation.

Adénylation : L'ATP et la phosphopantéthéine adénylyltransférase sont utilisées pour la réaction d'adénylation.

Principaux produits :

Applications de recherche scientifique

Le Déphospho Coenzyme A a plusieurs applications de recherche scientifique :

Biochimie : Il est utilisé pour étudier la biosynthèse et la régulation du Coenzyme A dans divers organismes.

Biologie moléculaire : Le Déphospho Coenzyme A est utilisé dans l'investigation des voies métaboliques et de la cinétique enzymatique.

Médecine : La recherche sur le Déphospho Coenzyme A contribue au développement d'agents thérapeutiques ciblant la biosynthèse du Coenzyme A dans les organismes pathogènes

Mécanisme d'action

Le Déphospho Coenzyme A exerce ses effets en servant de substrat à la kinase de Déphospho Coenzyme A, qui catalyse sa phosphorylation pour former le Coenzyme A. Le Coenzyme A participe ensuite à diverses voies métaboliques, notamment le cycle de l'acide citrique, l'oxydation des acides gras et le métabolisme des acides aminés. Les cibles moléculaires du Déphospho Coenzyme A comprennent les enzymes impliquées dans ces voies, telles que l'acétyl-CoA synthétase et la synthétase des acides gras .

Composés similaires :

Phosphopantéthéine : Un intermédiaire dans la biosynthèse du Coenzyme A.

Coenzyme A : Le produit final de la voie de biosynthèse.

Acétyl-CoA : Un dérivé du Coenzyme A impliqué dans le cycle de l'acide citrique

Unicité : Le Déphospho Coenzyme A est unique dans son rôle de précurseur du Coenzyme A, ce qui en fait un élément essentiel de la voie de biosynthèse. Ses interactions spécifiques avec la kinase de Déphospho Coenzyme A et les autres enzymes impliquées dans la biosynthèse du Coenzyme A le distinguent des autres composés apparentés .

Comparaison Avec Des Composés Similaires

Phosphopantetheine: An intermediate in the biosynthesis of Coenzyme A.

Coenzyme A: The final product of the biosynthesis pathway.

Acetyl-CoA: A derivative of Coenzyme A involved in the citric acid cycle

Uniqueness: Dephospho Coenzyme A is unique in its role as a precursor to Coenzyme A, making it a critical component in the biosynthesis pathway. Its specific interactions with dephospho Coenzyme A kinase and other enzymes involved in Coenzyme A biosynthesis distinguish it from other related compounds .

Propriétés

IUPAC Name |

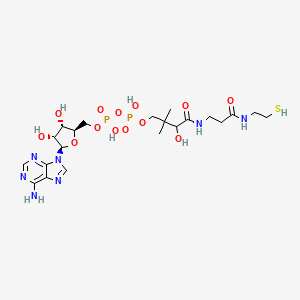

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSHFARGAKYJN-IBOSZNHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N7O13P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dephospho-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3633-59-8 | |

| Record name | Dephospho-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3633-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dephosphocoenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dephospho-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)